![molecular formula C15H18N2O2 B7630442 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7630442.png)
5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it an interesting target for further research.
Wirkmechanismus
The mechanism of action of 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain, which is involved in the regulation of anxiety and other mood disorders. Specifically, 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one is thought to enhance the binding of GABA to its receptors, leading to an increase in the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one exhibits a range of biochemical and physiological effects. These effects include anxiolytic, sedative, and anticonvulsant properties. In addition, this compound has also been found to exhibit antitumor activity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one in lab experiments is its well-established synthesis method, which allows for easy production of the compound. In addition, the compound has been extensively studied, making it a reliable target for further research. However, one limitation of using this compound is its potential for side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one. One area of interest is its potential as an antitumor agent, which could be further explored in preclinical and clinical studies. In addition, the compound's mechanism of action could be further elucidated to better understand its effects on the GABA system. Finally, new derivatives of 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one could be synthesized and tested for their potential therapeutic applications.
Synthesemethoden
The synthesis of 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves the reaction of 3-methylcyclobutanecarboxylic acid with o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to form the final product. This synthesis method has been well-established in the literature and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one has been studied for its potential therapeutic applications in a variety of areas, including anxiety, depression, and epilepsy. In addition, this compound has also been investigated for its potential as an antitumor agent. The unique chemical structure of 5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one makes it an interesting target for further research in these areas.
Eigenschaften
IUPAC Name |
5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-8-11(9-10)15(19)17-7-6-14(18)16-12-4-2-3-5-13(12)17/h2-5,10-11H,6-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJVSHUDGRNNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)N2CCC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-methylcyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.